4'-Bromo-3-phenylpropiophenone

説明

BenchChem offers high-quality 4'-Bromo-3-phenylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromo-3-phenylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

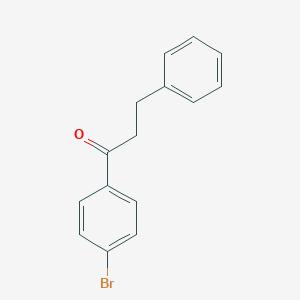

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQSTOHWSLTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483003 | |

| Record name | 4'-BROMO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-51-8 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-BROMO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Bromo-3-phenylpropiophenone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4'-Bromo-3-phenylpropiophenone, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, structural verification, and its strategic importance as a building block in the creation of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

4'-Bromo-3-phenylpropiophenone is a halogenated ketone featuring a brominated phenyl ring attached to a three-carbon chain that terminates in a second phenyl group. This specific arrangement of functional groups makes it a versatile precursor in organic synthesis. Its core identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-bromophenyl)-3-phenylpropan-1-one | [1] |

| CAS Number | 1669-51-8 | [1] |

| Molecular Formula | C₁₅H₁₃BrO | [1] |

| Molecular Weight | 289.18 g/mol | |

| Appearance | Typically a solid at room temperature (deduced from similar structures) | N/A |

| Boiling Point | 403.8°C at 760 mmHg | [1] |

| Density | 1.349 g/cm³ | [1] |

| Flash Point | 76.6°C | [1] |

The presence of the bromine atom is particularly significant. It serves not only to modulate the electronic properties and lipophilicity of the molecule but also acts as a crucial synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex and diverse chemical entities.[2][3]

Synthesis and Purification: A Mechanistic Approach

The most logical and widely applicable method for synthesizing 4'-Bromo-3-phenylpropiophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct and efficient route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Rationale for the Friedel-Crafts Acylation Route

The choice of Friedel-Crafts acylation is underpinned by its reliability and predictability. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. In this context, bromobenzene is the electron-rich aromatic substrate, and 3-phenylpropionyl chloride is the acylating agent. The Lewis acid, typically aluminum chloride (AlCl₃), is essential as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the bromobenzene ring.

The para-substitution product (4'-bromo) is heavily favored over the ortho-product due to the steric hindrance imposed by the bromine atom and the acyl group, leading to a regioselective synthesis with a high yield of the desired isomer.

Detailed Experimental Protocol

Reaction: Bromobenzene + 3-Phenylpropionyl Chloride → 4'-Bromo-3-phenylpropiophenone

Materials:

-

Bromobenzene

-

3-Phenylpropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). The entire apparatus must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

-

Reagent Charging: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride. The suspension is stirred and cooled to 0°C in an ice bath.

-

Acyl Chloride Addition: 3-Phenylpropionyl chloride, dissolved in a small amount of anhydrous DCM, is added dropwise from the dropping funnel to the AlCl₃ suspension. This forms the reactive acylium ion complex.

-

Aromatic Substrate Addition: Bromobenzene is added dropwise to the reaction mixture at 0°C. The reaction is highly exothermic; a slow addition rate is critical to control the temperature and prevent side reactions.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Work-up and Quenching: The reaction mixture is carefully poured onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction. The mixture is stirred until all solids dissolve.

-

Extraction and Washing: The organic layer is separated using a separatory funnel. It is then washed sequentially with 2M HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4'-Bromo-3-phenylpropiophenone.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for 4'-Bromo-3-phenylpropiophenone.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach provides a self-validating system, ensuring the structure is correct and free from significant impurities.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For brominated compounds, the isotopic pattern is a definitive characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a hallmark of a monobrominated compound.[4]

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule. The strong carbonyl (C=O) stretch and the C-Br bond vibration are key diagnostic peaks.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Two doublets in the aromatic region (~7.6-7.8 ppm and ~7.7-7.9 ppm) for the protons on the brominated phenyl ring (AA'BB' system).- A multiplet (~7.1-7.3 ppm) for the five protons of the terminal phenyl group.- Two triplets (~3.0-3.3 ppm and ~3.3-3.6 ppm) corresponding to the two methylene (-CH₂-) groups of the propane chain. |

| ¹³C NMR | - A peak for the carbonyl carbon (~197-200 ppm).- Multiple peaks in the aromatic region (~126-141 ppm), including the carbon attached to bromine (~128 ppm).- Two peaks for the aliphatic methylene carbons (~30-40 ppm). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 288.- A second peak (M+2)⁺ at m/z 290 with nearly identical intensity to the M⁺ peak.[4]- Characteristic fragment ions, such as the bromobenzoyl cation at m/z 183/185.[5] |

| IR Spectroscopy | - Strong, sharp absorption band for the ketone C=O stretch (~1685 cm⁻¹).- Aromatic C-H stretching bands (~3030-3100 cm⁻¹).- C-C aromatic ring stretching bands (~1450-1600 cm⁻¹).- A band for the C-Br stretch in the fingerprint region (~500-600 cm⁻¹). |

Analytical Workflow Diagram

Caption: Multi-technique workflow for structural verification.

Applications in Medicinal Chemistry and Drug Development

4'-Bromo-3-phenylpropiophenone is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value scaffold or intermediate in the synthesis of APIs. Its utility stems from the strategic placement of its functional groups.

Role as a Synthetic Building Block

The true value of this molecule lies in its capacity for controlled, sequential modification.

-

The Ketone Handle: The carbonyl group can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of condensation reactions to build heterocyclic rings.

-

The Aryl Bromide Handle: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents—such as other aryl groups, alkyl groups, amines, or alkynes—at the 4-position of the phenyl ring. This is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR). The use of bromo-aromatic compounds as key intermediates for bioactive molecules is a well-established strategy.[6]

-

The Phenyl Terminus: The unsubstituted terminal phenyl ring can also be modified through electrophilic aromatic substitution if desired, although this is often less controlled than modifications at the brominated ring.

This trifunctional nature allows chemists to generate large libraries of structurally diverse compounds from a single, common intermediate, accelerating the drug discovery process.

Impact on Pharmacokinetic Properties

Incorporating a halogenated aromatic moiety can significantly influence a drug candidate's properties. The bromine atom increases lipophilicity, which can enhance membrane permeability and target engagement. Furthermore, strategic halogenation can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[2]

Logical Pathway for Library Synthesis

Caption: Role as a scaffold for generating diverse chemical libraries.

Safety and Handling

4'-Bromo-3-phenylpropiophenone is classified as an irritant. Based on data for structurally related brominated aromatic ketones, appropriate handling procedures are essential.

-

GHS Hazards: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4'-Bromo-3-phenylpropiophenone is more than a simple chemical; it is a strategically designed platform for innovation in medicinal chemistry. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and multiple points for chemical modification make it an invaluable intermediate. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design and development of novel therapeutics.

References

- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

National Institute of Standards and Technology (NIST). 4-Bromophenyl ether in the NIST Chemistry WebBook. [Link]

-

Wikipedia. 4-Bromophenylacetic acid. [Link]

-

PubChem. 4'-Bromo-3-(3-methylphenyl)propiophenone. [Link]

-

PubChem. 4-Bromo-3-nitrophenol - GHS Classification. [Link]

-

PubChem. 4-Bromo-3-fluorophenol - GHS Classification. [Link]

-

PubChem. p-Bromopropiophenone - Mass Spectrometry. [Link]

- Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.

-

ResearchGate. FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

-

ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. [Link]

-

National Institute of Standards and Technology (NIST). Phenol, 4-bromo- in the NIST Chemistry WebBook. [Link]

-

PubChem. N-(4-Bromophenyl)benzenepropanamide. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling. [Link]

-

PubChem. 4-Bromo-3-nitroanisole - GHS Classification. [Link]

-

PubMed. Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. [Link]

-

MDPI. TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applications. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]

4'-Bromo-3-phenylpropiophenone molecular weight

An In-depth Technical Guide to 4'-Bromo-3-phenylpropiophenone: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4'-Bromo-3-phenylpropiophenone. It moves beyond a simple data sheet to provide in-depth procedural logic, contextual applications, and the rationale behind key experimental choices, reflecting field-proven insights and best practices.

Core Molecular Identity and Physicochemical Properties

4'-Bromo-3-phenylpropiophenone (CAS No: 1669-51-8) is a halogenated aromatic ketone. Its structure, featuring a reactive carbonyl group, a phenyl ring, and a bromine-substituted phenyl ring, makes it a valuable and versatile intermediate in organic synthesis.[1] The bromine atom, in particular, serves as a functional handle for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Chemical Structure

The structural arrangement of 4'-Bromo-3-phenylpropiophenone is fundamental to its reactivity and potential applications.

Caption: Chemical structure of 4'-Bromo-3-phenylpropiophenone.

Physicochemical Data

A summary of key quantitative data is essential for experimental planning, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1669-51-8 | [2] |

| Molecular Formula | C₁₅H₁₃BrO | [2] |

| Molecular Weight | 289.174 g/mol | [2] |

| Monoisotopic Mass | 288.01500 Da | [2] |

| Appearance | White crystalline solid | [3] |

| Boiling Point | 403.8°C at 760 mmHg | [2] |

| Melting Point | 76.6°C | [2] |

| Density | 1.349 g/cm³ | [2] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 4'-Bromo-3-phenylpropiophenone is efficiently achieved via a two-step sequence involving a Claisen-Schmidt condensation followed by a selective reduction.[1] This method is favored for its high yields and the relative accessibility of its starting materials.

Synthesis Workflow Overview

Caption: Two-step synthesis of 4'-Bromo-3-phenylpropiophenone.

Detailed Step-by-Step Methodology

Expertise Insight: The choice of a base catalyst in Step 1 is crucial. Stronger bases can lead to side reactions. The subsequent reduction in Step 2 must be selective for the alkene C=C bond while preserving the ketone C=O bond. Catalytic hydrogenation is often preferred for this selectivity.

Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoacetophenone (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

-

Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq). The solution will typically turn yellow, indicating the formation of the chalcone.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates completion (typically 2-4 hours).

-

Work-up and Isolation: Once complete, pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base. The precipitated yellow solid (the chalcone intermediate) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Selective Reduction to 4'-Bromo-3-phenylpropiophenone

-

Reaction Setup: Dissolve the dried chalcone intermediate from Step 1 in a suitable solvent such as ethyl acetate or methanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the yellow color and the consumption of the chalcone spot are indicators of reaction completion.

-

Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4'-Bromo-3-phenylpropiophenone as a white crystalline solid.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

Caption: Workflow for analytical characterization and validation.

-

¹H NMR: The proton NMR spectrum should confirm the presence of the aromatic protons on both phenyl rings and the two methylene groups (-CH₂-CH₂-) of the propiophenone backbone, with characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight. Critically, the isotopic pattern for a single bromine atom (approximately 1:1 ratio for M+ and M+2 peaks) must be observed, providing definitive evidence of bromine incorporation.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band characteristic of the carbonyl (C=O) stretch (typically ~1685 cm⁻¹) and bands corresponding to aromatic C-H and C=C bonds.

-

Melting Point: The measured melting point of the purified compound should be sharp and consistent with the literature value (76.6°C)[2], indicating high purity.

Applications in Research and Drug Discovery

While specific biological studies on 4'-Bromo-3-phenylpropiophenone itself are not widely documented, its structural motifs are of significant interest to medicinal chemists.[1] The propiophenone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1]

-

Synthetic Intermediate: Its primary role is as a versatile building block. The bromine atom is a key functional group for introducing further molecular diversity via Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. This allows for the synthesis of complex derivatives for screening in drug discovery programs.

-

Scaffold for Bioactive Molecules: Halogenated quinolines and other heterocyclic compounds derived from similar precursors have shown promise as potent therapeutic agents.[4] The core structure of 4'-Bromo-3-phenylpropiophenone can be used to synthesize novel compounds for investigation in areas such as:

-

Antibacterial Agents: Pyrazine derivatives, which can be synthesized from bromo-aromatic precursors, have been investigated for activity against drug-resistant bacteria.[5]

-

Enzyme Inhibitors: The propiophenone core can be elaborated to target the active sites of enzymes implicated in various diseases.

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature substituted aromatic ketone cores.

-

Safety and Handling

Proper handling is imperative to ensure laboratory safety. 4'-Bromo-3-phenylpropiophenone is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[6]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

-

Inhalation: Remove the person to fresh air. If you feel unwell, call a poison center or doctor.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

References

- Application of 4'-Bromo-3-(3-methylphenyl)propiophenone in Organic Synthesis: A Detailed Overview. Benchchem.

- 1669-51-8 Cas No. | 4'-Bromo-3-phenylpropiophenone.

- CAS 1669-51-8 4'-Bromo-3-phenylpropiophenone. Alfa Chemistry.

- 4'-Bromo-3-(3-methylphenyl)propiophenone | C16H15BrO | CID 24725677. PubChem.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Method for synthesizing p-bromo propiophenone.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides for the Synthesis of 4-Bromo Quinolines and Its Applic

Sources

Foreword: The Strategic Importance of Substituted Propiophenones

An In-depth Technical Guide to the Synthesis of 4'-Bromo-3-phenylpropiophenone

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the propiophenone scaffold is a cornerstone. Its unique combination of a reactive carbonyl group and two modifiable phenyl rings makes it an exceptionally versatile intermediate. The target of this guide, 4'-Bromo-3-phenylpropiophenone, exemplifies this utility. The presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the strategic introduction of molecular complexity. This guide is designed for researchers and development professionals, offering a deep dive into the most reliable and field-proven pathway for its synthesis, grounded in mechanistic understanding and practical, validated protocols.

Retrosynthetic Analysis: A Logic-Driven Approach

Before embarking on any synthesis, a logical deconstruction of the target molecule is paramount. The retrosynthesis of 4'-Bromo-3-phenylpropiophenone reveals a clear and efficient path forward. The most logical disconnection is at the bond between the carbonyl carbon and the brominated phenyl ring. This bond is readily formed through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This disconnection points to two primary starting materials: bromobenzene and a 3-phenylpropanoyl electrophile, typically 3-phenylpropanoyl chloride.

Caption: Retrosynthetic analysis of 4'-Bromo-3-phenylpropiophenone.

The Core Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains one of the most effective methods for forming aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[2][3]

Reaction Mechanism: The Role of the Acylium Ion

The causality behind this reaction lies in the generation of a potent electrophile, the acylium ion. The process unfolds in several distinct, logical steps:

-

Activation of the Acyl Chloride: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 3-phenylpropanoyl chloride. This polarization weakens the C-Cl bond.

-

Formation of the Acylium Ion: The weakened C-Cl bond cleaves, forming a resonance-stabilized acylium ion. This species is a powerful electrophile, primed to be attacked by the electron-rich aromatic ring.

-

Electrophilic Attack: The π-electron system of bromobenzene attacks the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion. The bromine atom on the ring is an ortho-, para-director; due to sterics, the acylation occurs predominantly at the para-position.

-

Re-aromatization: A weak base, [AlCl₄]⁻, removes the proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.

-

Product-Catalyst Complexation: The ketone product, being a Lewis base, immediately forms a stable complex with the strong Lewis acid AlCl₃. This is a crucial point of experience: the reaction is not truly catalytic and requires at least a stoichiometric amount of AlCl₃.[1] An aqueous workup is necessary to hydrolyze this complex and liberate the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Precursor Sourcing and Preparation

3-Phenylpropanoyl Chloride: This key reagent is commercially available from numerous suppliers.[4][5][6] For applications requiring in-house synthesis, it is reliably prepared from 3-phenylpropanoic acid (hydrocinnamic acid). Treatment with oxalyl chloride in the presence of a catalytic amount of DMF is a high-yield, clean method that produces gaseous byproducts (CO, CO₂, HCl), simplifying purification.[5][7]

Bromobenzene: A standard laboratory chemical, bromobenzene is produced industrially by the electrophilic bromination of benzene using Br₂ and a Lewis acid catalyst like FeBr₃.[8][9] Its high purity and ready availability make it an economical starting material.

Validated Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility. Adherence to anhydrous conditions is critical for success.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| Anhydrous Aluminum Chloride | 133.34 | 120 | 16.0 g | Corrosive, handle in a fume hood. |

| Bromobenzene | 157.01 | 100 | 15.7 g (10.5 mL) | Dry, freshly distilled if necessary. |

| 3-Phenylpropanoyl Chloride | 168.62 | 105 | 17.7 g (15.0 mL) | Moisture sensitive.[4][6] |

| Dichloromethane (DCM) | 84.93 | - | 200 mL | Anhydrous grade. |

| Hydrochloric Acid (conc.) | 36.46 | - | ~50 mL | For workup. |

| Saturated NaHCO₃ solution | - | - | ~100 mL | For washing. |

| Brine (Saturated NaCl soln.) | - | - | ~100 mL | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~10 g | For drying. |

Equipment: 3-neck round-bottom flask (500 mL), magnetic stirrer, dropping funnel, reflux condenser with a drying tube (CaCl₂), ice bath, heating mantle.

Step-by-Step Procedure

-

Setup: Assemble the 3-neck flask with a stirrer, dropping funnel, and condenser under an inert atmosphere (N₂ or Argon).

-

Initial Charge: Charge the flask with anhydrous AlCl₃ (16.0 g) and anhydrous DCM (100 mL). Cool the suspension to 0 °C in an ice bath with stirring.

-

Acyl Chloride Addition: Add 3-phenylpropanoyl chloride (17.7 g) dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.

-

Bromobenzene Addition: Add a solution of bromobenzene (15.7 g) in DCM (100 mL) dropwise via the dropping funnel over 30-45 minutes. A crucial control point: maintain the internal temperature between 0-5 °C to minimize side reactions. HCl gas will be evolved.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C and very cautiously pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic process. Add concentrated HCl (~50 mL) to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from ethanol or isopropanol to yield 4'-Bromo-3-phenylpropiophenone as a white to off-white solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Field-Proven Insights & Process Optimization

-

Anhydrous Conditions: The single most critical parameter. AlCl₃ reacts violently with water, deactivating the catalyst and reducing yield. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

-

Stoichiometry of AlCl₃: As the ketone product complexes with AlCl₃, slightly more than one equivalent of the catalyst (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.[1]

-

Temperature Control: Adding the reagents at low temperature (0-5 °C) is essential. Higher temperatures can lead to the formation of undesired ortho- and meta-isomers and potential side reactions involving the alkyl chain.

-

Solvent Choice: Dichloromethane (DCM) is a good general-purpose solvent. For less reactive substrates, nitrobenzene can be used, but its high boiling point and toxicity make it less desirable. Carbon disulfide (CS₂) is another traditional solvent but is highly flammable.

-

Purification Strategy: While recrystallization is often sufficient, high-purity applications may require column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to remove minor impurities.

Summary of Key Data

| Parameter | Data | Source(s) |

| Product Name | 4'-Bromo-3-phenylpropiophenone | [10] |

| CAS Number | 1669-51-8 | [10] |

| Molecular Formula | C₁₅H₁₃BrO | [10] |

| Molecular Weight | 289.17 g/mol | [10] |

| Appearance | White to off-white solid | - |

| Primary Synthesis | Friedel-Crafts Acylation | [1][2] |

| Reactants | Bromobenzene, 3-Phenylpropanoyl Chloride | - |

| Catalyst | Aluminum Chloride (AlCl₃) | [1] |

| Typical Yield | 70-85% (post-purification) | - |

| Melting Point | 76.6 °C (approx.) | [10] |

Conclusion

The Friedel-Crafts acylation of bromobenzene with 3-phenylpropanoyl chloride stands as the most authoritative and efficient pathway for the synthesis of 4'-Bromo-3-phenylpropiophenone. Its reliability stems from a well-understood mechanism and highly optimized reaction conditions. By adhering to the principles of strict anhydrous technique, precise temperature control, and proper stoichiometric ratios, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide provides the foundational knowledge and a validated protocol to empower chemists in their pursuit of complex molecular architectures.

References

- Benchchem. Application of 4'-Bromo-3-(3-methylphenyl)propiophenone in Organic Synthesis: A Detailed Overview.

- Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).

- Fisher Scientific. 3-Phenylpropionyl chloride, 98%.

- Alfa Chemistry. CAS 1669-51-8 4'-Bromo-3-phenylpropiophenone.

- Wikipedia. Friedel–Crafts reaction.

- PubChem. 4'-Bromo-3-(3-methylphenyl)propiophenone.

- ResearchGate. Optimization of the synthesis of propiophenone 4.

- ChemicalBook. Hydrocinnamoyl chloride | 645-45-4.

- Chemsrc. 3-Phenylpropanoyl chloride | CAS#:645-45-4.

- Matrix Scientific. 1669-51-8 Cas No. | 4'-Bromo-3-phenylpropiophenone.

- Novaphene. 3 Phenyl Propionyl Chloride.

- Department Chemie und Biologie. Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.

- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.

- Homework.Study.com. 3-Phenylpropanoyl chloride (C6H5CH2CH2COCl) reacts with AlCl3 to give a single product A with the....

- YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab.

- Sigma-Aldrich. 4'-bromo-3-(3-bromophenyl)propiophenone.

- Wikipedia. Bromobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.

- PubMed Central. Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.

- PubChem. p-Bromopropiophenone.

- Chemistry LibreTexts. 16.6: Multistep Synthesis.

- ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.

- Chemguide. preparation of chlorobenzene, bromobenzene and iodobenzene.

- YouTube. Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning.

- Chemistry LibreTexts. 3.12: Additional Problems.

- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.

- Chegg.com. Solved 3-Phenylpropanoyl chloride (C6H5CH2CH2COCl) reacts | Chegg.com.

- ResearchGate. Alternative synthetic pathways for the production of 1-butanol via butyryl-CoA.

- Google Patents. DE859146C - Process for the production of ª ‡ -bromopropiophenone.

- Organic Syntheses. Biphenyl, 4-bromo-.

- European Patent Office. Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1.

- ResearchGate. (PDF) Route Selection and Reaction Engineering for Sustainable Metabolite Synthesis.

- Sigma-Aldrich. 4-Bromo-3-methylphenol 98 14472-14-1.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. 3-Phenylpropionyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Hydrocinnamoyl chloride | 645-45-4 [chemicalbook.com]

- 6. novaphene.com [novaphene.com]

- 7. 3-Phenylpropanoyl chloride | CAS#:645-45-4 | Chemsrc [chemsrc.com]

- 8. Bromobenzene - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to 1-(4-bromophenyl)-3-phenylpropan-1-one: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides an in-depth exploration of 1-(4-bromophenyl)-3-phenylpropan-1-one, a halogenated ketone with significant potential in synthetic and medicinal chemistry. The document delineates a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, offering insights into the mechanistic underpinnings and critical experimental parameters. A thorough characterization of the compound is presented, including confirmed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, and an analysis of expected Infrared (IR) and Mass Spectrometry (MS) signatures. Furthermore, this guide discusses the prospective applications of 1-(4-bromophenyl)-3-phenylpropan-1-one, drawing from the extensive pharmacological activities of the broader chalcone and diaryl propanone chemical classes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of organic synthesis, drug discovery, and materials science.

Introduction

1-(4-bromophenyl)-3-phenylpropan-1-one belongs to the family of diaryl propanones, which are structurally related to chalcones, a class of compounds renowned for their wide array of biological activities. The presence of a bromine atom on one of the phenyl rings and a flexible three-carbon linker bestows upon this molecule unique physicochemical properties that make it an attractive scaffold for further chemical modification and a candidate for biological evaluation. Understanding the precise and efficient synthesis, as well as the comprehensive characterization of this compound, is paramount for its effective utilization in research and development.

This guide is structured to provide a holistic understanding of 1-(4-bromophenyl)-3-phenylpropan-1-one, from its molecular architecture to its potential functional roles. By integrating established chemical principles with practical, validated methodologies, we aim to equip researchers with the knowledge necessary to confidently synthesize, identify, and explore the applications of this versatile ketone.

Synthesis of 1-(4-bromophenyl)-3-phenylpropan-1-one

The most direct and industrially scalable method for the synthesis of 1-(4-bromophenyl)-3-phenylpropan-1-one is the Friedel-Crafts acylation of bromobenzene with 3-phenylpropanoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Underlying Principles and Mechanistic Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 3-phenylpropanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom is a deactivating yet ortho-, para-directing group. Due to steric hindrance at the ortho position, the para-substituted product, 1-(4-bromophenyl)-3-phenylpropan-1-one, is the major product. The reaction is completed by the deprotonation of the arenium ion intermediate, which restores the aromaticity of the ring.

Figure 1: Simplified workflow of the Friedel-Crafts acylation for the synthesis of 1-(4-bromophenyl)-3-phenylpropan-1-one.

Detailed Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures for similar substrates[1][2].

Materials:

-

Bromobenzene

-

3-Phenylpropanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser (optional, for temperature control)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.25 eq.) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: To the stirred suspension, add a solution of 3-phenylpropanoyl chloride (1.0 eq.) in anhydrous dichloromethane dropwise at room temperature. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Bromobenzene: Add a solution of bromobenzene (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture. An exothermic reaction may be observed, and the color of the mixture will likely darken. Maintain the temperature at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene | 1.0 eq. | [1][2] |

| 3-Phenylpropanoyl chloride | 1.0 eq. | |

| Catalyst | ||

| Aluminum Chloride (AlCl₃) | 1.25 eq. | [1] |

| Solvent | Anhydrous Dichloromethane | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 12-16 hours | [1] |

| Work-up | ||

| Quenching | Ice/Concentrated HCl | [1] |

| Purification | Recrystallization/Column Chromatography | |

| Expected Yield | 70-80% |

Physicochemical Properties and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-bromophenyl)-3-phenylpropan-1-one.

General Properties

| Property | Value |

| IUPAC Name | 1-(4-bromophenyl)-3-phenylpropan-1-one |

| Molecular Formula | C₁₅H₁₃BrO |

| Molecular Weight | 289.17 g/mol |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following data has been reported for 1-(4-bromophenyl)-3-phenylpropan-1-one.

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.97 (d, J= 8Hz, 2H, ArH), 7.61-7.20 (m, 7H, ArH), 3.20 (t, J= 8Hz, 2H, CH₂), 3.06 (t, J= 8Hz, 2H, CH₂)

-

Interpretation: The doublet at 7.97 ppm corresponds to the two aromatic protons ortho to the carbonyl group on the bromophenyl ring. The multiplet between 7.61 and 7.20 ppm represents the remaining seven aromatic protons from both phenyl rings. The two triplets at 3.20 and 3.06 ppm are characteristic of the two methylene groups of the propane chain, showing coupling to each other.

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 198.84, 139.75, 136.79, 133.16, 131.89, 129.83, 128.65, 128.61, 128.02, 40.13, 29.39

-

Interpretation: The signal at 198.84 ppm is indicative of the carbonyl carbon. The signals in the range of 128.02 to 139.75 ppm correspond to the aromatic carbons. The two signals in the aliphatic region at 40.13 and 29.39 ppm are assigned to the two methylene carbons of the propane chain.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Expected Absorptions:

-

~3060-3030 cm⁻¹: C-H stretching of the aromatic rings.

-

~2950-2850 cm⁻¹: C-H stretching of the methylene groups.

-

~1685 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the aryl ketone.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1070 cm⁻¹: C-Br stretching vibration.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 288 and 290 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways:

-

α-cleavage: Loss of the propylphenyl group to give the 4-bromobenzoyl cation at m/z 183/185.

-

Loss of Br: Fragmentation resulting in the loss of the bromine atom.

-

Benzylic cleavage: Cleavage at the benzylic position of the 3-phenylpropyl chain.

-

Figure 2: Logical workflow for the synthesis, characterization, and application of 1-(4-bromophenyl)-3-phenylpropan-1-one.

Potential Applications

While specific biological studies on 1-(4-bromophenyl)-3-phenylpropan-1-one are not extensively reported, the chemical scaffold it belongs to is of significant interest in medicinal chemistry and materials science.

Medicinal Chemistry

The diaryl propanone framework is a key feature of chalcones and their derivatives, which are known to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Many chalcone analogs have demonstrated potent cytotoxic effects against various cancer cell lines. The presence of a halogen, such as bromine, can enhance the lipophilicity and, in some cases, the anticancer activity of the molecule.

-

Anti-inflammatory and Antioxidant Properties: The α,β-unsaturated ketone system in chalcones is often associated with anti-inflammatory and antioxidant effects. While 1-(4-bromophenyl)-3-phenylpropan-1-one is a saturated ketone, its structural similarity makes it a candidate for investigation into these activities.

-

Antimicrobial and Antiviral Effects: The chalcone scaffold has been explored for its potential against various microbial and viral pathogens.

The flexible three-carbon chain in 1-(4-bromophenyl)-3-phenylpropan-1-one allows for conformational adaptability, which can be advantageous for binding to biological targets. This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Materials Science

The aromatic nature and the presence of a carbonyl group make this compound a potential building block for the synthesis of novel organic materials, including polymers and dyes. The bromine atom also provides a reactive handle for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures.

Conclusion

This technical guide has provided a comprehensive overview of 1-(4-bromophenyl)-3-phenylpropan-1-one, from its synthesis and characterization to its potential applications. The detailed protocol for its preparation via Friedel-Crafts acylation, coupled with a thorough analysis of its spectroscopic data, serves as a robust resource for researchers. The discussion of its potential applications, grounded in the well-established biological activities of related chemical classes, highlights the promise of this compound as a versatile building block in drug discovery and materials science. It is our hope that this guide will facilitate further research and unlock the full potential of 1-(4-bromophenyl)-3-phenylpropan-1-one.

References

-

Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. [Link]

Sources

Spectroscopic data of 4'-Bromo-3-phenylpropiophenone

An In-Depth Technical Guide to the Spectroscopic Characterization of 4'-Bromo-3-phenylpropiophenone

Introduction

4'-Bromo-3-phenylpropiophenone is a chemical compound with the molecular formula C₁₅H₁₃BrO and a molecular weight of approximately 289.18 g/mol .[1] Its structure features a phenyl ring attached to a propyl chain, which in turn is connected to a p-brominated phenyl ketone moiety. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. The presence of the bromine atom and the carbonyl group provides reactive sites for further chemical modifications, making it a versatile building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy

The proton NMR spectrum of 4'-Bromo-3-phenylpropiophenone is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing effects of the carbonyl group and the bromine atom will influence the chemical shifts of the adjacent protons.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Phenyl-H (5H) | 7.20 - 7.40 | Multiplet | 5H |

| Aromatic-H (ortho to C=O) | ~7.80 | Doublet | 2H |

| Aromatic-H (ortho to Br) | ~7.60 | Doublet | 2H |

| -CH₂- (adjacent to C=O) | ~3.30 | Triplet | 2H |

| -CH₂- (adjacent to Phenyl) | ~3.00 | Triplet | 2H |

-

Causality behind Predictions: The protons on the unsubstituted phenyl ring are expected to appear in the typical aromatic region of 7.20-7.40 ppm. The aromatic protons on the brominated ring will be deshielded due to the electron-withdrawing nature of the carbonyl group, with the protons ortho to the carbonyl appearing at a higher chemical shift. The bromine atom's influence will also be observed. The methylene protons adjacent to the carbonyl group will be the most downfield of the aliphatic protons due to the deshielding effect of the ketone.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons.

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to give a distinct signal.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O | ~198 |

| Aromatic C-Br | ~128 |

| Aromatic C (ipso to C=O) | ~135 |

| Aromatic C (unsubstituted ring) | 126 - 140 |

| Aromatic C (brominated ring) | 128 - 132 |

| -CH₂- (adjacent to C=O) | ~35 |

| -CH₂- (adjacent to Phenyl) | ~30 |

-

Expert Insights: The carbonyl carbon is the most deshielded and will appear significantly downfield. The carbon atom attached to the bromine will have its chemical shift influenced by the heavy atom effect. The aromatic region will show multiple peaks corresponding to the different carbon environments in the two phenyl rings. The assignment of aromatic carbons can often be complex and may require advanced techniques like HSQC or HMBC for unambiguous assignment.[2][3]

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that of ¹H NMR, with the main difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| C=O stretch (ketone) | ~1685 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-Br stretch | 600 - 500 | Medium-Strong |

-

Trustworthiness of Data: The most prominent and diagnostic peak in the IR spectrum of 4'-Bromo-3-phenylpropiophenone will be the strong absorption from the carbonyl (C=O) group of the ketone, expected around 1685 cm⁻¹. The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers. Theoretical and experimental studies on similar compounds like 3′-bromopropiophenone confirm these vibrational assignments.[4]

Experimental Protocol for IR Spectroscopy (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Standard procedure for obtaining an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z = 288 (for C₁₅H₁₃⁷⁹BrO) and one at m/z = 290 (for C₁₅H₁₃⁸¹BrO).

-

Major Fragmentation Pathways:

-

Loss of the bromine atom.

-

Cleavage at the bonds adjacent to the carbonyl group (alpha-cleavage), leading to the formation of acylium ions. For instance, a fragment corresponding to the p-bromobenzoyl cation (m/z = 183/185) is highly probable. This is a common fragmentation for similar compounds like p-Bromopropiophenone.[5]

-

Formation of a tropylium ion (C₇H₇⁺) at m/z = 91 from the phenylpropyl side chain.

-

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization - EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Caption: A generalized workflow for mass spectrometry analysis.

Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic data for the unambiguous identification of 4'-Bromo-3-phenylpropiophenone.

| Technique | Key Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.20-7.80 ppm; Two aliphatic triplets around 3.00 and 3.30 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 198 ppm; Multiple aromatic signals between 126-140 ppm; Aliphatic signals around 30-35 ppm. |

| IR | Strong C=O stretch at ~1685 cm⁻¹; Aromatic C-H stretch > 3000 cm⁻¹; C-Br stretch at 600-500 cm⁻¹. |

| MS (EI) | Molecular ion peaks at m/z 288 and 290 (1:1 ratio); Prominent fragment ions at m/z 183/185 and 91. |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation and purity assessment of 4'-Bromo-3-phenylpropiophenone. While experimental data for this specific molecule is sparse in the public domain, the predictive analysis based on established principles and data from analogous structures offers a reliable guide for researchers. The characteristic signals in each spectroscopic technique, particularly the bromine isotopic pattern in MS, the carbonyl stretch in IR, and the distinct aromatic and aliphatic signals in NMR, serve as definitive fingerprints for the identification of this important synthetic intermediate.

References

-

PubChem. p-Bromopropiophenone. National Center for Biotechnology Information. [Link]

-

PubChem. N-(4-Bromophenyl)benzenepropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone. [Link]

- Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.

-

ResearchGate. NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3.... [Link]

-

RASAYAN Journal of Chemistry. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1-ONE. [Link]

-

PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

-

NIST WebBook. Phenol, 4-bromo- (IR Spectrum). National Institute of Standards and Technology. [Link]

-

NIST WebBook. Phenol, 4-bromo- (Mass Spectrum). National Institute of Standards and Technology. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

ResearchGate. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]

-

ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

-

Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

Chemistry Stack Exchange. Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. [Link]13c-nmr-spectrum-of-4-bromoacetophenone)

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Role of 4'-Bromo-3-phenylpropiophenone in Organic Synthesis

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4'-Bromo-3-phenylpropiophenone, a substituted aromatic ketone, has emerged as a highly valuable and versatile building block.[1][2] Its structure is endowed with multiple reactive sites that can be selectively manipulated, making it a powerful precursor for a diverse array of organic compounds, particularly heterocyclic scaffolds of medicinal importance.

This technical guide provides an in-depth exploration of the synthetic utility of 4'-Bromo-3-phenylpropiophenone. We will delve into its synthesis, its pivotal role in the construction of biologically active molecules, and the advanced synthetic strategies it enables. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique reactivity to accelerate their research and development programs.

| Identifier | Value |

| IUPAC Name | 1-(4-bromophenyl)-3-phenylpropan-1-one |

| Synonyms | 4-Bromo-3-phenylpropiophenone |

| CAS Number | 1669-51-8[3][4] |

| Molecular Formula | C₁₅H₁₃BrO[3] |

| Molecular Weight | 289.17 g/mol [3] |

| Appearance | White crystalline solid |

The synthetic power of 4'-Bromo-3-phenylpropiophenone stems from three key structural features:

-

The Ketone Carbonyl Group: This group is susceptible to nucleophilic attack and can undergo cyclocondensation reactions to form heterocyclic rings.

-

The α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed to form an enolate, enabling a variety of α-functionalization reactions.

-

The Aryl Bromide Moiety: The bromine atom on the phenyl ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of molecular complexity.[5][6]

Part 1: Synthesis of the Precursor: 4'-Bromo-3-phenylpropiophenone

The most direct and scalable method for synthesizing 4'-Bromo-3-phenylpropiophenone is the Friedel-Crafts acylation of bromobenzene with 3-phenylpropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] This electrophilic aromatic substitution reaction directs the acylation to the para position of the bromobenzene ring due to the ortho-, para-directing nature of the bromine substituent and steric hindrance at the ortho position.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of 4'-Bromo-3-phenylpropiophenone from bromobenzene and 3-phenylpropanoic acid.

Step 1: Synthesis of 3-Phenylpropionyl Chloride

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature in a well-ventilated fume hood.[7]

-

Heat the reaction mixture to reflux (approx. 40°C) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the solvent and excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-phenylpropionyl chloride can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a stirred solution of bromobenzene (3 equivalents, acting as both reactant and solvent).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the crude 3-phenylpropionyl chloride (1 equivalent) dropwise to the cooled mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4'-Bromo-3-phenylpropiophenone.

Workflow for Synthesis

Caption: Synthesis of 4'-Bromo-3-phenylpropiophenone.

Part 2: Core Application in Heterocyclic Synthesis: The Gateway to Pyrazolines

A primary application of 4'-Bromo-3-phenylpropiophenone is in the synthesis of 2-pyrazolines, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[8][9] Pyrazoline derivatives are of immense interest in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antidepressant, and anticancer properties.[10][11][12]

The synthesis is achieved through a cyclocondensation reaction between the ketone moiety of 4'-Bromo-3-phenylpropiophenone and hydrazine hydrate (or its derivatives) in an acidic or basic medium.[13]

Reaction Mechanism: Pyrazoline Formation

The reaction proceeds via initial condensation of hydrazine with the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the β-carbon, and subsequent proton transfer steps to yield the stable 2-pyrazoline ring system.

Caption: Reaction pathway for pyrazoline synthesis.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-3-benzyl-4,5-dihydro-1H-pyrazole

-

Dissolve 4'-Bromo-3-phenylpropiophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.[13]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any excess hydrazine and acid.

-

Dry the crude product and recrystallize it from ethanol to obtain the pure pyrazoline derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Significance of Bromo-Substituted Pyrazolines

The presence of a bromine atom on the phenyl ring of the resulting pyrazoline is often advantageous for biological activity. Halogen substituents can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and interact with biological targets.[8] Studies have shown that bromo-substituted pyrazolines exhibit potent antimicrobial activity against a range of bacterial and fungal strains.[8][14]

| Pyrazoline Derivative Type | Reported Biological Activity | Reference |

| Bromo-substituted pyrazolines | Enhanced antibacterial activity against S. aureus and E. faecalis | [8][14] |

| General Pyrazoline Scaffolds | Antimicrobial, anti-inflammatory, antidepressant, anticancer | [9][10] |

| Pyrazolines from Chalcones | Potent in-vitro antimicrobial and antifungal activity | [10] |

Part 3: Advanced Synthetic Strategies

Beyond its use in forming heterocyclic cores, the distinct reactive sites on 4'-Bromo-3-phenylpropiophenone can be exploited for more complex molecular engineering.

α-Functionalization via Enolate Chemistry

The α-methylene protons are sufficiently acidic to be removed by a suitable base (e.g., LDA, NaH) to form a resonance-stabilized enolate. This enolate is a powerful nucleophile that can react with a wide range of electrophiles, enabling the introduction of new functional groups at the α-position. A key transformation is α-bromination, which introduces a second halogen handle for further derivatization or for creating precursors to other heterocyclic systems like pyrazoles.[15]

Caption: General scheme for α-functionalization.

Diversification via Palladium Cross-Coupling

The 4'-bromo substituent is a cornerstone of the molecule's utility as a versatile building block. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This capability allows for the late-stage introduction of various aryl, alkyl, or alkynyl groups, facilitating the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.

General Protocol: Suzuki Cross-Coupling

-

In a Schlenk flask, combine 4'-Bromo-3-phenylpropiophenone (1 equivalent), a boronic acid derivative (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture at 80-100°C with vigorous stirring for 12-24 hours, or until TLC indicates the consumption of the starting material.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the coupled product.

Caption: Suzuki cross-coupling workflow.

Conclusion

4'-Bromo-3-phenylpropiophenone is a strategically designed synthetic intermediate whose value extends far beyond its basic structure. It serves as a robust and reliable precursor for the synthesis of medicinally relevant heterocyclic compounds, most notably pyrazolines. Furthermore, its capacity for α-functionalization and its utility in palladium-catalyzed cross-coupling reactions make it an indispensable tool for generating molecular diversity in drug discovery pipelines. A thorough understanding of its reactivity and synthetic potential empowers chemists to design efficient pathways to novel compounds with promising therapeutic applications.

References

- Benchchem. Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone in Novel Compound Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOXtIRdikJlBqzXyKbevaIoqCyuK4acP8LyKXrJeWi4uOKLRE_ge2smArCXmqYvpFqyD91cD0wQsxF6wSAzSuD-B8Z4UQWKbOqaVxKrrIrB_0LkAHlce28E0Qu8vaCch3_WzzGRSGf8LY38ZFSqCRqInSd2yMJm13MIrX4b1XiveazYi7QMW-rcDey5mhRm20JsmkvyBr5l4ALjKRaiSEuTHII5txDgE8G0syFrYZtLO54gzcX6W1g14gqJuvE_WKPuHE=]

- Benchchem. Technical Support Center: Scalable Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtSFnTTWmDwm_nBtqR7MUm2SRuPhGtkTfom1RO2t779q8M6qq5lybK8SrqWQoiaklTie0T0v2gkFEWUU0rJkVG5SG10aZY0BtkZ6x1qIixXh4QA1CkAE23SsdDegD4VXPs3GGXGYMQoZtQj7l3SO5hlU1uHF248muvfT7wrViTJq9IyTI_pgsyYAbxl2VuI8fiOrTKs58D-plV8u3bgBE-TCBD0kA5R0W-f2CW93C7SGs=]

- Benchchem. A Comprehensive Technical Guide to 4'-Bromochalcone: Synthesis, Properties, and Biological Significance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN_Hqwr8HgjDJfDFQgu_9HH9OLtEoyMdUCvEEFnMi8xDlL-gKlAbIuvUGa7pZEdAedPg0s4nY4_v9oqsFsG4Xo1Pwq-qIySwPAs2v74xrN9b8x_iiqPWYv_2hXs_0wMlmqhRO5vblUE-ubOHHuLvimBcvEIOVBfItmksHK6K9SHL8kmvARXdE6rVApITCWFm1Pe1L3VOGyMWpSjAD-4vweBUqLRkhnIkNOHpULTgX3w_1gubyKOO6fz2DxyH__zN0=]

- Odinity. Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHthlc9oP74hV7ZcLk-4g9RO29PJMYCGHZ9YZNneo8d-e0JlcMIwKWnvSZa7_3T9psJLKVNI8-UIgHiRooU2Uify1gfzN40eZr-kVVJOZRovRB-B-DejW8oB092PRBm5mSWJgQAMVVd2swFvph-Bq4=]

- Journal of Advanced Pharmacy Education and Research. Antimicrobial Activity of Some Novel Pyrazoline Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbNv1zNFhOCSbdzdQMQ58CmFCfr5hwzixWTOT7emabTT2PW3fIHFLbE94JtWyUBHYUITuTYKVE7a8Urot1OEVwZpoRXnQoNGf9IH8hoBpg7EB80mMvGVKjCJ_YU2cq77Y_j0XHX2PpO7Df283bLAV19IGr8HMbiiasT6SMQmgEbwJYAHFesCYHKsB4pw4L3AIY3H1gRvtOHuuehEsVXEcc1XG93v_oJv-chuFS-ZPl_aTB_HWIiZ17s4LyHAv5tJtpTv2Fm3MQkJeIRZ6g9ZLhdvdHcieNdlMXR8WtIhtP]

- PMC. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNk6-hgh6to2U4SIMA-qLT21dwZRO0VVSJ490l2z_SiJpNjcc1zisHGS_MNgvVePIsiWL-nfOz0J6X9bVvUtWW_7DnnNWqf5dl09biiLPsPyFYGWrXSBYitGrXmkrz7ONJ-Oo8p-fH4dBOBA==]

- Semantic Scholar. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7IrU07ww860hWOiqieikh5rhuv31j2-LcUguEkN4S6o-1WX6ITGaRoPWE05_oRmEX5zhpJBwDaFjH1A8j9j_8hm-ZdzvyKA_U_ZAD0afq5wGU9Bm07AA-nleHMYoOStOuzAVu6yXlsjbYFPusGWVAsZls8Ya0XDnklGKJDZ7ZTuvbI0MnxF7gn1I0oV7M2tmTAQmJi8HaWL79ph7IxCA=]

- Journal of Applied Pharmaceutical Science. Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0HxDEuy3gXXKmN_QVdmU-cU6XfChmFlJmFDJnQ6RzAglzUuwzNOPu81VPBJaK-LuS9cuZkC7rzBt7G3BKIl23nQLA10EfGHg794sdnJuvW0DoOJGCEw5JE4kkcLU2oPOsIVG5JvCJhoKUL6dli4w7XpRh]

- PMC - NIH. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Y1J4vePiQuwYDsaKx-WOrwvQ1nlG5Y3f_HTvm2bwTV7pBmU-CqijCX5ctpa2jqQaRW74vg-1kQ-184oKiL7B9In29m4Luzxb4EX4nrovGO_d0B7FMud2HAKXwmbaMfF1p7dD7J8O8BLFIQ==]